Cas no 500770-83-2 (Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid)

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid is a chiral amino acid derivative featuring a Boc-protected amine group and a 2-nitrophenyl side chain. This compound is valuable in peptide synthesis and medicinal chemistry, where its stereochemical purity (S-configuration) ensures precise structural control. The Boc group enhances stability during synthetic procedures, while the nitro-substituted aromatic ring offers potential for further functionalization. Its compatibility with standard coupling reagents makes it suitable for solid-phase and solution-phase peptide synthesis. The product is typically characterized by high purity and consistent performance, meeting rigorous research and industrial standards. Its structural features make it useful in developing bioactive molecules and pharmaceutical intermediates.
Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid structure
500770-83-2 structure
商品名:Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid
CAS番号:500770-83-2
MF:C14H18N2O6
メガワット:310.30252
MDL:MFCD03427931
CID:933209
PubChem ID:7010281

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
    • (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
    • Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid
    • BOC-(S)-3-AMINO-3-(2-NITRO-PHENYL)-PROPIONIC ACID
    • Boc-(S)-3-Amino-3-(2-nitrophenyl)-propionic acid
    • Boc-β-Phe(2-NO2)-OH
    • 500770-83-2
    • PS-12455
    • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid
    • DTXSID10426616
    • AKOS016843817
    • EN300-1162706
    • (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid
    • C15866
    • MFCD03427931
    • AC-25401
    • MDL: MFCD03427931
    • インチ: InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1
    • InChIKey: SAVFDQXYVJSWEN-JTQLQIEISA-N
    • ほほえんだ: CC(C)(OC(N[C@H](C1=CC=CC=C1[N+]([O-])=O)CC(O)=O)=O)C

計算された属性

  • せいみつぶんしりょう: 310.11600
  • どういたいしつりょう: 310.11648630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 22
  • 回転可能化学結合数: 8
  • 複雑さ: 426
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 121Ų

じっけんとくせい

  • 密度みつど: 1.288±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 極微溶性(0.23 g/l)(25ºC)、
  • PSA: 121.45000
  • LogP: 3.54940

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid セキュリティ情報

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB166123-250 mg
Boc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid; .
500770-83-2
250 mg
€156.30 2023-07-20
Alichem
A019119869-5g
(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid
500770-83-2 95%
5g
$532.14 2023-09-01
TRC
B284655-50mg
Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid
500770-83-2
50mg
$ 60.00 2022-06-07
AAPPTec
UBF329-250mg
(S)-Boc-beta-Phe(2-NO2)-OH
500770-83-2
250mg
$85.00 2024-07-19
Enamine
EN300-1162706-5000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid
500770-83-2
5000mg
$2525.0 2023-10-03
abcr
AB166123-1g
Boc-(S)-3-Amino-3-(2-nitro-phenyl)-propionic acid; .
500770-83-2
1g
€194.70 2025-02-14
Enamine
EN300-1162706-500mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid
500770-83-2
500mg
$836.0 2023-10-03
Enamine
EN300-1162706-10000mg
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid
500770-83-2
10000mg
$3746.0 2023-10-03
Enamine
EN300-1162706-0.1g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid
500770-83-2
0.1g
$767.0 2023-06-08
Enamine
EN300-1162706-1.0g
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-nitrophenyl)propanoic acid
500770-83-2
1g
$871.0 2023-06-08

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid 関連文献

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acidに関する追加情報

Boc-(S)-3-Amino-3-(2-Nitrophenyl)Propionic Acid: A Comprehensive Overview

Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid, also known by its CAS number 500770-83-2, is a significant compound in the field of organic chemistry and pharmacology. This compound is a derivative of amino acids, specifically designed with a nitrophenyl group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group plays a crucial role in peptide synthesis by protecting the amino group during the synthesis process, ensuring precise control over the reaction steps.

The structure of Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid consists of a chiral center at the third carbon atom, which is attached to both an amino group and a 2-nitrophenyl group. The presence of the nitro group on the phenyl ring introduces unique electronic properties, making this compound highly versatile in various applications. Recent studies have highlighted its potential in drug design, particularly in the development of bioactive molecules targeting specific receptors or enzymes.

One of the most notable advancements involving this compound is its application in peptide-based drug delivery systems. Researchers have utilized the Boc protecting group to synthesize bioactive peptides with enhanced stability and specificity. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid can serve as a building block for constructing cyclic peptides with potent anti-cancer activity. These peptides were found to selectively inhibit tumor growth in preclinical models, showcasing the compound's potential in oncology.

In addition to its role in peptide synthesis, this compound has also been explored for its ability to modulate enzyme activity. A 2022 study in Nature Communications reported that derivatives of Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid can act as allosteric modulators of G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. The nitrophenyl group was identified as a key determinant for receptor binding affinity, suggesting that this compound could serve as a lead molecule for developing novel GPCR-targeted drugs.

The synthesis of Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid involves a multi-step process that typically begins with the preparation of the corresponding amino acid derivative. Recent advancements in asymmetric synthesis have enabled the efficient production of this compound with high enantiomeric excess, ensuring its suitability for chiral applications. Moreover, green chemistry approaches have been applied to reduce waste and improve sustainability in its manufacturing process.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to characterize this compound accurately. These methods have provided insights into its stereochemistry and stability under various conditions, further enhancing its utility in research and development.

In conclusion, Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid is a versatile compound with significant implications in drug discovery and organic synthesis. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative therapeutic agents. As demonstrated by recent studies, this compound continues to pave the way for groundbreaking advancements in medicinal chemistry.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:500770-83-2)Boc-(S)-3-amino-3-(2-nitrophenyl)propionic acid
A1163743
清らかである:99%
はかる:5g
価格 ($):327.0